Predicted Lipophilicity (clogP) as a Determinant of Membrane Permeability: N-(2-chlorobenzyl) vs. N-(2-fluorophenyl) and N-(1-phenylethyl) Analogs
The calculated octanol-water partition coefficient (clogP) of N-(2-chlorobenzyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is predicted to be approximately 3.8, compared to ~3.1 for the N-(2-fluorophenyl) analog and ~3.5 for the N-(1-phenylethyl) analog [1]. The higher lipophilicity of the 2-chlorobenzyl derivative places it within the optimal range (clogP 1–4) for passive membrane permeability while maintaining aqueous solubility sufficient for in vitro assay conditions [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ~3.8 |
| Comparator Or Baseline | N-(2-fluorophenyl) analog clogP ~3.1; N-(1-phenylethyl) analog clogP ~3.5 |
| Quantified Difference | ΔclogP = +0.7 vs. 2-fluorophenyl; +0.3 vs. 1-phenylethyl |
| Conditions | In silico prediction using consensus clogP algorithm (ALOGPS 2.1) |
Why This Matters
For procurement decisions, the distinct lipophilicity of the 2-chlorobenzyl derivative directly influences experimental design parameters such as DMSO stock concentration, assay compatibility, and cell permeability, meaning substitution with a less lipophilic analog risks altered bioactivity readouts.
- [1] clogP predictions generated using ALOGPS 2.1 consensus model for N-(2-chlorobenzyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide and close analogs. View Source
- [2] Lipinski C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
